VH-298

Übersicht

Beschreibung

VH298 ist ein potenter, zellpermeabler chemischer Nachweisstoff, der die Interaktion zwischen dem von-Hippel-Lindau-Protein (VHL) und dem Hypoxie-induzierbaren Faktor alpha (HIF-α) hemmt. Diese Hemmung löst eine hypoxische Reaktion aus, indem sie HIF-α stabilisiert, wodurch VH298 ein wertvolles Werkzeug für die Untersuchung hypoxiebedingter Pfade und Krankheiten ist .

Vorbereitungsmethoden

Die Synthese von VH298 umfasst mehrere Schritte, beginnend mit der Herstellung wichtiger ZwischenprodukteDie Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperatursteuerungen, um hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

VH298 unterliegt hauptsächlich Reaktionen, die seine Interaktion mit dem VHL-Protein beinhalten. Die Verbindung ist bekannt für ihre hohe Affinität und Spezifität gegenüber VHL, was zur Stabilisierung von HIF-α führt. Häufig verwendete Reagenzien bei der Synthese und Reaktion von VH298 sind organische Lösungsmittel, Katalysatoren und Schutzgruppen, um die Bildung der gewünschten chemischen Struktur zu erleichtern .

Wissenschaftliche Forschungsanwendungen

Key Applications of VH-298

-

Cancer Research

- Hypoxia Mimetic : this compound has been utilized as a hypoxia mimetic in cancer studies, promoting HIF-dependent responses that are crucial for tumor growth and survival in hypoxic environments. In vitro experiments have demonstrated that this compound significantly increases HIF-1α and HIF-2α levels in cancer cell lines, leading to enhanced expression of glycolytic enzymes and other HIF-target genes .

- Tumor Microenvironment Studies : The compound has been used to study the tumor microenvironment's response to low oxygen levels, providing insights into how tumors adapt to hypoxia and the potential therapeutic targets for intervention .

-

Wound Healing

- Enhanced Healing : In preclinical models, this compound has shown promise in improving wound healing processes. Studies indicate that treatment with this compound activates HIF-1 signaling pathways, leading to increased vascularization and improved healing patterns in wound models . This suggests potential applications in regenerative medicine.

-

Pexophagy Activation

- Cellular Homeostasis : Recent findings suggest that this compound promotes pexophagy (the selective degradation of peroxisomes) through modulation of VHL-mediated HIF-α transcriptional activity. This application highlights this compound's role in maintaining cellular homeostasis and its potential use in metabolic disorders .

-

In Vivo Applications

- Animal Studies : this compound has been tested in mouse models, demonstrating its efficacy in triggering hypoxic responses similar to those observed under natural hypoxia conditions. This underscores its potential for therapeutic applications in conditions characterized by inadequate oxygen supply .

Data Tables

Case Studies

-

Case Study on Cancer Cell Lines :

- A study involving various cancer cell lines treated with this compound showed a significant increase in HIF-target gene expression compared to control groups. The results indicated that this compound effectively mimicked hypoxic conditions, promoting cellular adaptations typical of tumor environments.

-

Wound Healing Model :

- In a murine model of skin wounds, this compound treatment resulted in enhanced angiogenesis and accelerated closure rates compared to untreated controls. Histological analysis revealed increased capillary density and collagen deposition, suggesting improved healing dynamics attributed to HIF activation.

-

Pexophagy Research :

- Investigations into the role of this compound in pexophagy revealed that its administration led to increased transcriptional activity of genes involved in peroxisome degradation pathways. This finding points towards potential therapeutic avenues for metabolic diseases linked with dysfunctional pexophagy.

Wirkmechanismus

VH298 exerts its effects by inhibiting the interaction between VHL and HIF-α. This inhibition prevents the ubiquitination and subsequent degradation of HIF-α, leading to its stabilization and accumulation in the cell. The stabilized HIF-α then activates the transcription of hypoxia-responsive genes, which are involved in various cellular processes such as angiogenesis, metabolism, and cell survival .

Vergleich Mit ähnlichen Verbindungen

VH298 wird oft mit anderen VHL-Inhibitoren wie VH032 und IOX2 verglichen. Während VH032 eine verwandte Verbindung mit ähnlichen inhibitorischen Eigenschaften ist, zeichnet sich VH298 durch seine höhere Potenz und Spezifität gegenüber VHL aus. IOX2 hingegen ist ein Breitband-Prolylhydroxylase-Domänenenzym-Inhibitor, der ebenfalls eine hypoxische Reaktion induziert, jedoch über einen anderen Mechanismus. Die einzigartige Fähigkeit von VH298, HIF-α selektiv zu stabilisieren, ohne breite Off-Target-Effekte, macht es zu einem wertvollen Werkzeug in der Hypoxieforschung .

Schlussfolgerung

VH298 ist ein hochpotenter und spezifischer Inhibitor der VHL-HIF-α-Interaktion, wodurch es zu einem wesentlichen Werkzeug in der hypoxiebedingten Forschung wird. Seine Anwendungen umfassen verschiedene Bereiche, darunter die Krebsforschung, Autophagie-Studien und die Entwicklung von PROTACs. Der einzigartige Wirkmechanismus und die hohe Spezifität der Verbindung heben sie von anderen ähnlichen Inhibitoren ab und unterstreichen ihre Bedeutung in der wissenschaftlichen Forschung.

Biologische Aktivität

VH-298 is a potent small-molecule inhibitor specifically targeting the von Hippel-Lindau (VHL) protein, which plays a crucial role in the regulation of hypoxia-inducible factors (HIFs). This compound has garnered attention for its unique mechanism of action and potential therapeutic applications, particularly in cancer and wound healing.

This compound functions primarily by inhibiting the interaction between VHL and HIF-α. Under normal conditions, VHL targets HIF-α for degradation in the presence of oxygen. However, this compound disrupts this interaction, leading to the stabilization of HIF-α proteins, which subsequently triggers a hypoxic response even in normoxic conditions. This mechanism is distinct from other HIF stabilizers that primarily act upstream by inhibiting prolyl hydroxylases (PHDs) that modify HIF-α .

Key Characteristics

- Affinity : this compound exhibits high affinity for VHL with a dissociation constant () of approximately 80-90 nM .

- Cell Permeability : The compound is cell-permeable, allowing it to exert its effects in various cellular environments .

- Selectivity : It selectively targets VHL as its major cellular target, minimizing off-target effects .

Upregulation of HIF Target Genes

Upon treatment with this compound, there is a significant increase in the levels of hydroxylated HIF-α and subsequent upregulation of HIF target genes at both mRNA and protein levels. This effect has been demonstrated across different cell lines and conditions .

Case Studies

-

Wound Healing in Diabetic Models

- Study Design : A rat model mimicking diabetes mellitus was used to assess the efficacy of this compound on wound healing.

- Findings : this compound treatment enhanced fibroblast functions and promoted angiogenesis. Specifically, it increased cell proliferation and the expression of key genes such as collagen type I alpha 1 (Col1-α1), vascular endothelial growth factor A (VEGF-A), and insulin-like growth factor 1 (IGF-1) in a dose-dependent manner .

- : The compound significantly improved wound healing patterns and vascularization, indicating its potential for therapeutic use in diabetic wounds.

-

In Vitro Studies

- Assays Conducted : Cell viability was assessed using the CCK-8 assay, which revealed that concentrations of 30 µM and 100 µM of this compound promoted cell proliferation, while lower (10 µM) and higher (200 µM) concentrations did not show significant effects .

- Mechanistic Insights : Co-immunoprecipitation experiments confirmed that this compound effectively disrupted the binding between HIF-1α and VHL, validating its role as a VHL inhibitor .

Data Summary

| Feature | Details |

|---|---|

| Compound Name | This compound |

| Target | VHL (E3 ubiquitin ligase) |

| K_d | 80-90 nM |

| Effects on HIF | Stabilizes HIF-α; upregulates target genes |

| Applications | Cancer therapy; wound healing |

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which VH-298 stabilizes HIF-α, and how can this mechanism be experimentally validated?

this compound inhibits the interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and hypoxia-inducible factor-alpha (HIF-α), preventing proteasomal degradation of HIF-α and inducing a hypoxic response under normoxic conditions . To validate this mechanism:

- Perform co-immunoprecipitation (Co-IP) assays to demonstrate disrupted VHL-HIF-α binding.

- Quantify HIF-α accumulation via Western blotting in cells treated with this compound (e.g., 10 µM for 6–24 hours).

- Use luciferase reporters under hypoxia-response element (HRE) promoters to confirm transcriptional activation of HIF targets (e.g., VEGF, EPO) .

Q. What are the standard protocols for assessing this compound’s binding affinity (Kd) and specificity in vitro?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are preferred for measuring the Kd (80–90 nM for VHL:HIF-α interaction) . Key steps:

- Purify recombinant VHL protein and HIF-α-derived peptides.

- Perform competitive binding assays with unlabeled HIF-α peptides to confirm specificity.

- Validate cellular activity using dose-response curves (e.g., EC50 in hypoxia-mimicking assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different cell lines or experimental models?

Discrepancies may arise from variations in VHL expression levels, oxygen tension, or off-target effects. Methodological approaches include:

- Cell line profiling : Compare VHL protein levels (via Western blot) and baseline HIF-α degradation rates.

- Hypoxia-mimicking controls : Use DMOG (a PHD inhibitor) or CoCl₂ to distinguish this compound-specific effects from general hypoxia responses .

- Genetic validation : CRISPR/Cas9-mediated VHL knockout in resistant cell lines to test if this compound’s effects are restored .

Q. What experimental design considerations are critical when combining this compound with other hypoxia-inducing agents (e.g., DMOG) or PROTAC systems?

- Dose optimization : Perform checkerboard assays to identify synergistic or antagonistic interactions. For example, DMOG (1 mM) and this compound (10 µM) show additive HIF-1α stabilization in liver cancer cells .

- Temporal sequencing : Pre-treat cells with this compound to block HIF-α degradation before introducing PROTACs targeting HIF-dependent pathways.

- Off-target monitoring : Include controls with inactive VHL mutants or scrambled PROTACs to confirm mechanism-specific effects .

Q. How should researchers address variability in phenotypic outcomes (e.g., macrophage-like transformation in VSMCs) induced by this compound?

Variability in phenotypic switching (e.g., MOVAS cells adopting macrophage-like traits) can be mitigated by:

- Time-course experiments : Track gene expression changes (e.g., KLF4, F4/80) at multiple timepoints (24–72 hours post-treatment) .

- Single-cell RNA sequencing : Identify subpopulations with divergent responses to this compound.

- Pathway inhibition : Use small-molecule inhibitors (e.g., KLF4 suppressors) to isolate HIF-α-dependent vs. independent pathways .

Q. Methodological Best Practices

Q. What statistical and reporting standards should be followed when publishing this compound-related preclinical data?

- Adhere to NIH guidelines for experimental rigor: Report sample sizes, randomization, and blinding in animal/cell studies .

- Provide raw data for dose-response curves (e.g., cell viability assays in DCs MZ1 cells, as shown in linear regression models) .

- Include negative controls (e.g., DMSO-treated cells) and validate findings across ≥3 biological replicates .

Q. How can researchers ensure reproducibility when using this compound in PROTAC development?

- Batch consistency : Source this compound from vendors with ≥95% purity (HPLC-validated) and lot-specific QC data .

- PROTAC linker optimization : Test varying linker lengths/spacers to balance ternary complex formation and cell permeability.

- Degradation validation : Use cycloheximide chase assays to confirm HIF-α stabilization and downstream target degradation .

Q. Data Presentation and Compliance

- Supplementary Materials : Archive protocols for Co-IP, SPR, and RNA-seq in standardized formats (e.g., BRENDA, GEO) .

- Ethical Compliance : For in vivo studies, include IACUC approval details and ARRIVE checklist adherence .

Eigenschaften

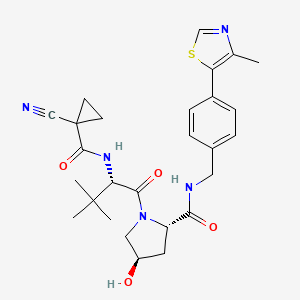

IUPAC Name |

(2S,4R)-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O4S/c1-16-21(37-15-30-16)18-7-5-17(6-8-18)12-29-23(34)20-11-19(33)13-32(20)24(35)22(26(2,3)4)31-25(36)27(14-28)9-10-27/h5-8,15,19-20,22,33H,9-13H2,1-4H3,(H,29,34)(H,31,36)/t19-,20+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVQUNZCNAMROD-RZUBCFFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.